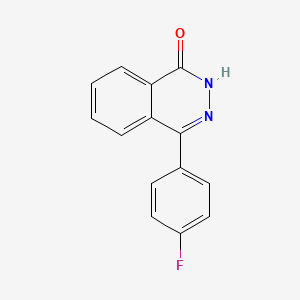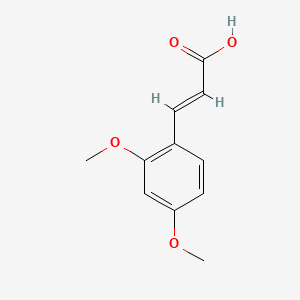![molecular formula C13H12N2O3S B1298803 Ácido 4-oxo-4-[(4-fenil-1,3-tiazol-2-il)amino]butanoico CAS No. 71576-04-0](/img/structure/B1298803.png)
Ácido 4-oxo-4-[(4-fenil-1,3-tiazol-2-il)amino]butanoico
Descripción general
Descripción
4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid is a synthetic organic compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .
Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Se ha descubierto que los derivados del tiazol exhiben actividad antimicrobiana. Por ejemplo, se han utilizado en la síntesis de compuestos que han mostrado resultados antibacterianos comparables a la amoxicilina, un antibiótico de uso común . También poseen propiedades antifúngicas, y algunos conjugados sintéticos se están evaluando contra cepas como T. harzianum y A. niger .
Actividad anticancerígena
Los derivados del tiazol también se han utilizado en el desarrollo de fármacos anticancerígenos . Son una característica estructural prominente en una variedad de productos naturales y fármacos sintéticos, incluidos los que se utilizan para el tratamiento del cáncer .
Actividad antiviral
Los compuestos que contienen unidades de tiazol han mostrado actividad antiviral contra virus como el virus de la enfermedad de Newcastle . La actividad antiviral es casi comparable a la del conocido fármaco antiviral comercial, Ribavirina .
Actividad anti-Alzheimer
Se ha descubierto que los derivados del tiazol poseen actividad anti-Alzheimer . Tienen el potencial de activar o detener vías y enzimas bioquímicas o estimular o bloquear receptores en sistemas biológicos .
Actividad antidiabética
Se ha descubierto que los derivados del tiazol poseen propiedades antidiabéticas . Tienen el potencial de influir en las vías bioquímicas relacionadas con la diabetes .
Actividad antiinflamatoria
Se ha descubierto que los derivados del tiazol poseen propiedades antiinflamatorias . Se han utilizado en la síntesis de fármacos antiinflamatorios .
Actividad antioxidante
Se ha descubierto que los derivados del tiazol poseen propiedades antioxidantes . Tienen el potencial de neutralizar los radicales libres dañinos en el cuerpo .
Aplicaciones industriales
Además de sus usos medicinales, los derivados del tiazol también tienen aplicaciones industriales. Se han utilizado en el campo de los fotosensibilizadores, la vulcanización del caucho, los cristales líquidos, los sensores, los protectores solares, los catalizadores, los colorantes, los pigmentos y los cromóforos .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole compounds generally exhibit their effects through various mechanisms depending on their specific structure and the biological target they interact with .
Biochemical Pathways
Thiazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole compounds have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Análisis Bioquímico
Biochemical Properties
4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain enzymes, such as proteases, by binding to their active sites. The thiazole ring in 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to enzyme inhibition. Additionally, this compound can interact with proteins involved in signal transduction pathways, potentially modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival. By modulating these pathways, 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid can affect gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. The thiazole ring’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in these binding interactions. Additionally, 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or temperature. Long-term studies have shown that prolonged exposure to 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances. Threshold effects have been observed, where a specific dosage range elicits a maximal therapeutic response without significant toxicity .
Metabolic Pathways
4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound. This compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, affecting its bioavailability and distribution in tissues. The localization and accumulation of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid can influence its biological activity and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of
Propiedades
IUPAC Name |
4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-11(6-7-12(17)18)15-13-14-10(8-19-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVUMSHBCQCDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992131 | |
| Record name | 4-Hydroxy-4-[(4-phenyl-1,3-thiazol-2-yl)imino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71576-04-0 | |
| Record name | Butanoic acid, 4-oxo-4-((4-phenyl-2-thiazolyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-4-[(4-phenyl-1,3-thiazol-2-yl)imino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)






![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)



![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)


